molecular formula C10H24N2O3Si B11865160 4-(Triethoxysilyl)butanimidamide CAS No. 93109-56-9

4-(Triethoxysilyl)butanimidamide

Cat. No.: B11865160
CAS No.: 93109-56-9
M. Wt: 248.39 g/mol
InChI Key: JPACJTKVWJHUBY-UHFFFAOYSA-N
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Description

Significance of Organosilane Compounds in Advanced Materials Science

Organosilane compounds, often termed organofunctional silanes, are a versatile class of molecules that serve as indispensable tools in advanced materials science. d-nb.info These hybrid chemicals are uniquely characterized by possessing both organic functional groups and inorganic, hydrolyzable silicon-based groups, such as methoxy (B1213986) or ethoxy groups. d-nb.info The general structure, often represented as R-SiX₃, allows them to act as molecular bridges, forming durable bonds between disparate materials like organic polymers and inorganic substrates. nih.govgelest.com

The key to their function lies in their dual reactivity. The hydrolyzable alkoxy groups can react with water to form reactive silanol (B1196071) groups (Si-OH). researchgate.net These silanols can then condense with hydroxyl groups on the surfaces of inorganic materials like glass, metals, and ceramics to form stable siloxane (Si-O-Si) covalent bonds. researchgate.net Simultaneously, the organofunctional group (R) on the other end of the molecule can interact or co-react with an organic matrix, such as a polymer resin. organic-chemistry.orgnih.gov This bridging capability is crucial for manufacturing high-performance composites, enhancing adhesion, improving mechanical strength, and increasing resistance to moisture and heat. nih.gov Consequently, organosilanes are integral components in a vast array of applications, including coatings, adhesives, sealants, and cross-linking agents for polymers. d-nb.infonih.govresearchgate.net

Overview of Imidamide Functional Groups in Chemical Synthesis

In organic chemistry, the term "imidamide" is a non-standard name for the functional group correctly known as an amidine . Amidines are characterized by the general structure RC(=NR')NR''R''', but the simplest form is RC(=NH)NH₂. They are considered imine derivatives of amides. wikipedia.org

Amidines are among the strongest uncharged organic bases. wikipedia.org This high basicity stems from the fact that upon protonation, the positive charge is effectively delocalized across both nitrogen atoms, forming a stable amidinium ion. wikipedia.org This property makes them useful as non-nucleophilic bases in various organic reactions.

The synthesis of amidines can be achieved through several routes, with one of the most common being the Pinner reaction. organic-chemistry.orgwikipedia.org This method involves the acid-catalyzed reaction of a nitrile with an alcohol to form an intermediate known as a Pinner salt (an alkyl imidate salt). wikipedia.orgnih.gov This intermediate is then treated with ammonia (B1221849) or an amine to yield the final amidine. wikipedia.org Other methods include the direct addition of amines to nitriles, which can be facilitated by various catalysts. researchgate.netmdpi.comtandfonline.com Because of their unique reactivity and ability to act as ligands for metal catalysts, amidines are valuable intermediates in the synthesis of many heterocyclic compounds, which are core structures in pharmaceuticals and agrochemicals. researchgate.nettandfonline.com

Research Trajectories of Bifunctional Silanes in Organic and Materials Chemistry

Bifunctional silanes, also known as silane (B1218182) coupling agents, represent a cornerstone of modern hybrid material development. researchgate.net Research in this area is driven by the need for materials with tailored properties for increasingly sophisticated applications. The trajectory of this research focuses on designing and synthesizing novel silanes with diverse organic functionalities to achieve specific outcomes at the organic-inorganic interface. nih.gov

Current research explores the creation of hybrid silanes that incorporate multiple functional groups to enhance properties like adhesion and mechanical strength. organic-chemistry.org These molecules are critical in fields ranging from microelectronics and optoelectronics to biotechnology. nih.gov For instance, they are used to prime metal surfaces, bind biological materials, immobilize catalysts, and improve the dispersion of particles in a polymer matrix. nih.govnih.gov By modifying the organic functional group, scientists can alter surface characteristics such as wetting and adhesion, or use the substrate to catalyze chemical transformations at the interface. nih.govgelest.com The development of silanes with cleavable bonds allows for the creation of "smart" materials that can release cargo in response to specific stimuli like light or enzymes. mdpi.com Future trends point towards the development of more sustainable and environmentally friendly silane formulations, including water-based systems and biodegradable organofunctional silanes, to reduce environmental impact without sacrificing performance. organic-chemistry.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

93109-56-9

Molecular Formula

C10H24N2O3Si

Molecular Weight

248.39 g/mol

IUPAC Name

4-triethoxysilylbutanimidamide

InChI

InChI=1S/C10H24N2O3Si/c1-4-13-16(14-5-2,15-6-3)9-7-8-10(11)12/h4-9H2,1-3H3,(H3,11,12)

InChI Key

JPACJTKVWJHUBY-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](CCCC(=N)N)(OCC)OCC

Origin of Product

United States

Synthetic Strategies and Methodological Innovations for 4 Triethoxysilyl Butanimidamide and Its Structural Analogues

Precursor Synthesis and Functional Group Introduction

The synthesis of 4-(triethoxysilyl)butanimidamide fundamentally relies on the successful preparation and combination of its core components: the butanimidamide (B92998) scaffold and the triethoxysilyl group. The approaches to this can be either linear (building the carbon chain and then adding the functional groups) or convergent (combining precursors that already contain the key functionalities).

Synthesis of Butanimidamide Scaffolds

The creation of an amidine functional group, specifically the butanimidamide scaffold, is central to the synthesis. The most prominent and historically significant method for converting nitriles to amidines is the Pinner reaction. wikipedia.orgnrochemistry.com First described by Adolf Pinner in 1877, this reaction involves the acid-catalyzed addition of an alcohol to a nitrile, forming an intermediate imino ester salt, commonly known as a Pinner salt. wikipedia.orgdrugfuture.com This salt is then treated with ammonia (B1221849) to yield the final amidine. nrochemistry.comsynarchive.com

The general mechanism proceeds in two main steps:

Formation of the Pinner Salt: The nitrile is treated with an alcohol in the presence of a strong acid, typically anhydrous hydrogen chloride (HCl). jk-sci.com The acid protonates the nitrile nitrogen, activating the carbon for nucleophilic attack by the alcohol, which results in the formation of the alkyl imidate salt. nrochemistry.com

Ammonolysis: The isolated Pinner salt reacts with ammonia or an amine in a nucleophilic addition-elimination reaction to produce the amidine and an alcohol byproduct. wikipedia.orgnrochemistry.com

Critical conditions for the Pinner reaction include maintaining an anhydrous environment and controlling the temperature, as the intermediate Pinner salts can be thermally unstable. jk-sci.com While the classic Pinner reaction is acid-catalyzed, base-catalyzed alternatives exist and can be complementary, particularly for electron-poor nitriles. jk-sci.com

Incorporation of Triethoxysilyl Moieties (e.g., through hydrosilylation reactions)

The introduction of the triethoxysilyl group onto a four-carbon chain is commonly achieved via hydrosilylation. This powerful reaction involves the addition of a silicon-hydride bond across a carbon-carbon double bond. For the synthesis of a precursor to this compound, the hydrosilylation of an unsaturated nitrile like allyl cyanide (but-3-enenitrile) with triethoxysilane (B36694) (HSi(OEt)₃) is a key strategy. epa.gov

The reaction is typically catalyzed by transition metal complexes, with the choice of catalyst being crucial for controlling regioselectivity. Research into the hydrosilylation of acrylonitrile (B1666552) with triethoxysilane has shown that ruthenium catalysts tend to favor the formation of the β-isomer (addition at the carbon further from the nitrile), while rhodium catalysts favor the α-isomer. epa.gov For the synthesis of 4-(triethoxysilyl)butanenitrile, the analogous γ-product from allyl cyanide is desired. The process can be accompanied by side reactions, such as reduction of the nitrile or disproportionation of the triethoxysilane. epa.gov

Table 1: Catalyst Influence on Hydrosilylation of Unsaturated Nitriles

Catalyst TypePredominant Isomer (in Acrylonitrile Hydrosilylation)Potential Side ProductsReference
Ruthenium (e.g., Ru₃(CO)₁₂)β-cyanoethyltriethoxysilanePropionitrile, Ethyl Silicate epa.gov
Rhodiumα-cyanoethyltriethoxysilanePropionitrile, Ethyl Silicate epa.gov

Hydrosilylation can also be applied to other unsaturated precursors, such as allyl alcohol, which would then require subsequent functional group transformations to introduce the nitrogen functionality. researchgate.net

Targeted Synthesis of this compound

The most efficient targeted synthesis of this compound combines the hydrosilylation of an unsaturated nitrile with the Pinner reaction. A plausible and scientifically sound synthetic pathway is as follows:

Step 1: Synthesis of 4-(Triethoxysilyl)butanenitrile. Allyl cyanide (but-3-enenitrile) is reacted with triethoxysilane in the presence of a suitable hydrosilylation catalyst (e.g., a platinum or ruthenium complex) to yield 4-(triethoxysilyl)butanenitrile. epa.govresearchgate.net

Step 2: Synthesis of this compound via the Pinner Reaction. The purified 4-(triethoxysilyl)butanenitrile is dissolved in anhydrous ethanol (B145695) and cooled. Dry hydrogen chloride gas is bubbled through the solution to form the ethyl imidate hydrochloride (Pinner salt). jk-sci.com After the reaction is complete, the intermediate salt is treated with a solution of ammonia in ethanol to produce this compound, typically as its hydrochloride salt. nrochemistry.com

This linear approach, starting from the commercially available nitrile, represents the most direct and common strategy for accessing the target compound.

Optimization of Reaction Conditions and Yields

Optimizing the synthesis of a bifunctional molecule like this compound requires careful management of reaction parameters to maximize yield while preventing unwanted side reactions, such as the hydrolysis of the silyl (B83357) ether or the formation of byproducts.

Table 2: Key Optimization Parameters for Synthesis

Reaction StepParameterConsiderations for OptimizationReference
HydrosilylationCatalystChoice of metal (Pt, Ru, Rh) and ligands to control regioselectivity and minimize side reactions. epa.govresearchgate.net
HydrosilylationTemperatureBalancing reaction rate with catalyst stability and prevention of byproduct formation. researchgate.net
Pinner ReactionSolvent/ReagentsStrictly anhydrous conditions are required to prevent hydrolysis of the nitrile to an amide or the Pinner salt to an ester. jk-sci.com
Pinner ReactionTemperatureLow temperatures (e.g., 0 °C) are crucial during the formation of the Pinner salt to prevent its decomposition. jk-sci.com
Work-up/PurificationpH ControlCareful control of pH during work-up is necessary to avoid acid- or base-catalyzed hydrolysis of the triethoxysilyl group. mdpi.com

For the Pinner reaction stage, ensuring the complete exclusion of water is paramount. jk-sci.com This involves using anhydrous solvents and reagents. For the hydrosilylation step, research has shown that additives, such as certain ketones, can enhance selectivity for the desired isomer. epa.gov Furthermore, studies on related amidine syntheses have demonstrated that the choice of solvent can be critical; for example, using a solvent like toluene (B28343) that forms an azeotrope with an alcohol byproduct can help drive the reaction to completion. researchgate.net

Derivatization Pathways of this compound

This compound is a versatile building block due to its two distinct reactive sites. Its derivatization can proceed via several pathways, allowing for its incorporation into larger structures or for the modification of its properties.

Reactions at the Triethoxysilyl Group: The triethoxysilyl moiety is susceptible to hydrolysis and condensation (sol-gel chemistry). In the presence of water and a catalyst (acid or base), the ethoxy groups are hydrolyzed to form silanol (B1196071) groups (-Si-OH). These silanols are highly reactive and can condense with each other to form stable siloxane bonds (-Si-O-Si-), leading to the formation of oligomers or cross-linked polymer networks. This reactivity is fundamental to its use as a coupling agent or for surface modification of materials like silica (B1680970) and glass.

Reactions at the Amidine Group: The amidine functional group is a strong base and a good nucleophile. It can be:

Alkylated or Acylated: The nitrogen atoms can react with electrophiles such as alkyl halides or acyl chlorides.

Used in Cyclocondensation Reactions: Amidines are key precursors for the synthesis of various nitrogen-containing heterocycles, such as pyrimidines, imidazoles, and triazines, by reacting with appropriate bifunctional electrophiles.

The ability to perform selective transformations at one functional group while preserving the other is a key challenge and opportunity in the chemistry of this compound. For example, protecting the amidine group as a salt would allow for selective reactions at the silyl ether moiety, and vice versa. This dual functionality makes it a valuable intermediate in materials science and synthetic chemistry. mdpi.com

Modification at the Silane (B1218182) Center

The triethoxysilyl group is a key functional component of this compound, primarily responsible for its ability to bond with inorganic substrates. The reactivity of this group can be modulated through several key reactions. sinosil.cominnospk.com

The most fundamental reaction of the triethoxysilyl group is hydrolysis , where the ethoxy groups are replaced by hydroxyl groups in the presence of water, forming a silanetriol. sinosil.com This reaction is the initial step in the formation of a stable siloxane network (Si-O-Si) through subsequent condensation reactions. sinosil.comnih.gov The rate of these reactions is influenced by factors such as pH, water/silane ratio, and the presence of catalysts. nih.gov

Alcoholysis , or the exchange of the ethoxy groups with other alkoxy groups, is another important modification. This can be achieved by reacting the silane with a different alcohol. The reaction can be catalyzed by acids or bases and is useful for altering the reactivity of the silane or for introducing specific functionalities. tandfonline.com

The general reactions at the silane center can be summarized as follows:

Hydrolysis: ≡Si-OEt + H₂O ⇌ ≡Si-OH + EtOH nih.gov

Condensation (water-producing): ≡Si-OH + HO-Si≡ → ≡Si-O-Si≡ + H₂O nih.gov

Condensation (alcohol-producing): ≡Si-OH + EtO-Si≡ → ≡Si-O-Si≡ + EtOH nih.gov

Alcoholysis: ≡Si-OEt + R-OH ⇌ ≡Si-OR + EtOH

These modifications are crucial for applications where the compound is used as a coupling agent or for surface modification, as they enable the formation of strong covalent bonds with hydroxyl groups present on the surface of materials like glass and metal oxides. innospk.com

Below is an interactive data table summarizing the types of modifications at the silane center and their general conditions.

Modification TypeReactantsGeneral ConditionsProduct Functional GroupReference
HydrolysisWaterAcid or base catalystSilanol (-Si-OH) sinosil.comnih.gov
CondensationSilanols, Alkoxysilanes-Siloxane (-Si-O-Si-) sinosil.comnih.gov
AlcoholysisDifferent Alcohol (R-OH)Acid or base catalystNew Alkoxysilane (-Si-OR) tandfonline.com
SubstitutionHalogenating agents (e.g., SOCl₂)-Chlorosilane (-Si-Cl) researchgate.net

Functionalization of the Butanimidamide Moiety

The butanimidamide functional group offers various possibilities for chemical modification, primarily centered around the reactivity of its nitrogen atoms. Amidines are known to be more basic than amides, and this property dictates much of their chemistry. wikipedia.org

One common reaction is N-alkylation , where an alkyl group is introduced onto one or both of the nitrogen atoms. This can be achieved by reacting the amidine with an alkyl halide. Another significant modification is N-acylation , the introduction of an acyl group, which can be accomplished using acyl chlorides or anhydrides. These reactions can alter the electronic properties and steric hindrance around the amidine group.

The amidine functional group can also participate in cycloaddition reactions and can be used as a precursor for the synthesis of various heterocyclic compounds. The specific reaction pathways and products will depend on the reagents and conditions employed.

A common route to the formation of the amidine group itself is the Pinner reaction, which involves the reaction of a nitrile with an alcohol in the presence of an acid to form an iminoether, followed by treatment with ammonia. wikipedia.org This suggests that structural analogues of this compound could be synthesized from the corresponding nitrile, 4-(triethoxysilyl)butanenitrile.

The table below provides an overview of potential functionalization reactions for the butanimidamide moiety based on the general reactivity of amidines.

Reaction TypeReagentPotential ProductReference
N-AlkylationAlkyl Halide (R-X)N-Alkyl Butanimidamide wikipedia.org
N-AcylationAcyl Chloride (R-COCl)N-Acyl Butanimidamide wikipedia.org
Salt FormationAcid (HX)Butanimidamidinium Salt wikipedia.org
HydrolysisWaterButanamide and Ammonia wikipedia.org

Advanced Spectroscopic and Analytical Methodologies for Structural Confirmation and Purity Assessment of 4 Triethoxysilyl Butanimidamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1D and 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation of 4-(triethoxysilyl)butanimidamide. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques provide detailed information about the chemical environment of each atom in the molecule.

¹H NMR spectroscopy would be expected to show distinct signals corresponding to the different proton environments in the molecule. The ethoxy group protons would appear as a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (OCH₂) protons, due to spin-spin coupling. The protons of the butyl chain would exhibit complex multiplets. The chemical shifts of the protons closest to the silicon atom and the imidamide group would be significantly influenced by the electronegativity of these functional groups.

¹³C NMR spectroscopy provides information on the carbon skeleton. Distinct peaks would be observed for the two carbons of the ethoxy group, the four carbons of the butyl chain, and the carbon of the imidamide group. The chemical shifts would confirm the presence of these different carbon environments.

²⁹Si NMR spectroscopy is particularly useful for organosilanes, providing direct information about the silicon environment. For this compound, a single resonance would be expected in the typical range for a tetraalkoxysilane, confirming the presence of the triethoxysilyl group.

2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish connectivity between protons and carbons in the molecule, providing unambiguous assignment of the ¹H and ¹³C NMR spectra.

Expected ¹H NMR Data for this compound (Predicted)

ProtonsExpected Chemical Shift (ppm)Multiplicity
Si-O-CH₂-CH~1.2Triplet
Si-O-CH ₂-CH₃~3.8Quartet
Si-CH ₂-CH₂-CH₂-C(=NH)NH₂~0.7Multiplet
Si-CH₂-CH ₂-CH₂-C(=NH)NH₂~1.5Multiplet
Si-CH₂-CH₂-CH ₂-C(=NH)NH₂~2.3Multiplet
C(=NH )NHBroadSinglet(s)

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis (e.g., High-resolution MS, ESI-MS, MALDI-MS, GC-MS)

Mass spectrometry (MS) is a powerful technique to determine the molecular weight and to gain insight into the structure of a molecule through its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact molecular weight of this compound, which allows for the calculation of its elemental formula with high accuracy. This is a key step in confirming the identity of the compound.

Electrospray Ionization (ESI-MS) is a soft ionization technique suitable for polar molecules like this compound. It would likely show the protonated molecule [M+H]⁺ as the base peak, confirming the molecular weight.

Gas Chromatography-Mass Spectrometry (GC-MS) could be employed to separate the compound from any volatile impurities before it enters the mass spectrometer. The electron ionization (EI) used in GC-MS would lead to characteristic fragmentation patterns. Expected fragments would arise from the loss of ethoxy groups, cleavage of the butyl chain, and rearrangements. For instance, the NIST WebBook provides mass spectral data for the related compound Butanenitrile, 4-(triethoxysilyl)-, which shows characteristic fragmentation patterns that can be used as a reference. google.com

Expected Fragmentation in Mass Spectrometry

FragmentDescription
[M - OCH₂CH₃]⁺Loss of an ethoxy group
[M - 2(OCH₂CH₃)]⁺Loss of two ethoxy groups
[M - Si(OCH₂CH₃)₃]⁺Loss of the triethoxysilyl group
Cleavage of the C-C bonds in the butyl chainVarious smaller fragments

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in a molecule.

IR Spectroscopy would be expected to show characteristic absorption bands for the N-H, C=N, C-N, Si-O, and C-H bonds. The N-H stretching vibrations of the imidamide group would appear as broad bands in the region of 3100-3500 cm⁻¹. The C=N stretching vibration would be observed around 1650 cm⁻¹. Strong Si-O-C stretching bands would be prominent in the 1000-1100 cm⁻¹ region.

Raman Spectroscopy , being particularly sensitive to non-polar bonds, would be useful for observing the Si-C and C-C vibrations of the backbone.

Expected Vibrational Bands for this compound

Functional GroupIR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)
N-H stretch3100-3500 (broad)
C-H stretch (alkyl)2850-29802850-2980
C=N stretch~1650~1650
N-H bend~1600
Si-O-C stretch1000-1100 (strong)
C-N stretch1200-1350
Si-C stretch700-850700-850

Elemental Analysis for Stoichiometric Composition

Elemental analysis is a fundamental technique used to determine the weight percentage of each element (carbon, hydrogen, nitrogen, and silicon) in a pure sample of this compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's molecular formula (C₁₀H₂₄N₂O₃Si). A close match between the experimental and theoretical values provides strong evidence for the compound's purity and elemental composition.

Theoretical Elemental Composition of C₁₀H₂₄N₂O₃Si

ElementAtomic MassNumber of AtomsTotal MassPercentage
Carbon (C)12.01110120.1148.35%
Hydrogen (H)1.0082424.1929.74%
Nitrogen (N)14.007228.01411.28%
Oxygen (O)15.999347.99719.33%
Silicon (Si)28.085128.08511.31%
Total 248.398 100.00%

Chromatographic Techniques for Purity and Separation (e.g., UPLC coupled with MS)

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from starting materials, by-products, or degradation products.

Ultra-Performance Liquid Chromatography (UPLC) coupled with Mass Spectrometry (UPLC-MS) is a highly sensitive and selective method for purity determination. The UPLC system provides high-resolution separation of the components in a mixture, while the MS detector confirms the identity of each component by its mass-to-charge ratio. This technique would allow for the detection and quantification of even trace-level impurities. The choice of the chromatographic column and mobile phase would be critical and would likely involve a reversed-phase column with a water/acetonitrile or water/methanol gradient containing a small amount of an acid (like formic acid) to ensure good peak shape and ionization in the mass spectrometer.

Mechanistic Investigations of Reactions Involving 4 Triethoxysilyl Butanimidamide

Hydrolysis and Condensation Mechanisms of Triethoxysilyl Groups

The triethoxysilyl group of 4-(triethoxysilyl)butanimidamide is susceptible to hydrolysis and condensation reactions, which are fundamental to the formation of polysiloxane networks. These reactions proceed via acid- or base-catalyzed pathways. organic-chemistry.orgorganic-chemistry.org

Under acidic conditions, the mechanism is initiated by the rapid protonation of an oxygen atom in one of the ethoxy groups. This protonation makes the ethoxy group a better leaving group (ethanol). A water molecule can then perform a nucleophilic attack on the silicon atom, leading to the formation of a silanol (B1196071) (Si-OH) group and the release of an ethanol (B145695) molecule. organic-chemistry.org The condensation reaction under acidic conditions is generally slower than hydrolysis and involves the reaction between two silanol groups to form a siloxane (Si-O-Si) bond and a water molecule, or between a silanol group and an ethoxy group to form a siloxane bond and an ethanol molecule. bath.ac.uk Acid-catalyzed condensation typically leads to the formation of less branched, more linear or randomly branched polymer structures.

Under basic conditions, the hydrolysis mechanism involves the direct nucleophilic attack of a hydroxide ion (OH⁻) on the silicon atom. organic-chemistry.org This forms a pentacoordinate silicon intermediate, which then expels an ethoxide ion (⁻OEt), a poorer leaving group than ethanol. The ethoxide ion subsequently abstracts a proton from a water molecule to form ethanol. Condensation under basic conditions is generally faster than hydrolysis and favors the reaction between a deprotonated silanol (silanolate, Si-O⁻) and a neutral silanol or ethoxysilyl group. This pathway tends to produce more highly branched and cross-linked, particle-like structures. organic-chemistry.org

The rates of both hydrolysis and condensation are significantly influenced by the pH of the reaction medium. The minimum reaction rate for hydrolysis is observed around a neutral pH of 7. organic-chemistry.org

Table 1: Effect of pH on Hydrolysis and Condensation Rates of Triethoxysilyl Groups

pH RangePredominant CatalystRate of HydrolysisRate of CondensationResulting Structure
Acidic (pH < 7)H₃O⁺FastSlower than hydrolysisWeakly branched polymers
Neutral (pH ≈ 7)-Minimum RateMinimum RateSlow gelation
Basic (pH > 7)OH⁻Slower than condensationFastHighly branched, colloidal particles

This table provides a generalized summary of trends observed for alkoxysilanes. organic-chemistry.org

Reactivity of the Butanimidamide (B92998) Functionality (e.g., nucleophilic attack, proton transfer)

The butanimidamide functionality possesses a unique reactivity profile stemming from its C=N double bond and the presence of two nitrogen atoms.

Nucleophilic Attack: The carbon atom of the imidamide group is electrophilic, analogous to a carbonyl carbon, and is thus susceptible to nucleophilic attack. rsc.org Nucleophiles can add to the C=N double bond, leading to a tetrahedral intermediate. The outcome of such a reaction depends on the nature of the nucleophile and the reaction conditions. The amidine group itself can also act as a nucleophile through its nitrogen atoms, particularly in catalytic cycles. youtube.com

Proton Transfer: The butanimidamide group is basic due to the lone pairs of electrons on its two nitrogen atoms. It can readily accept a proton (H⁺) from an acid. rsc.org Protonation can occur at either the sp²-hybridized imino nitrogen or the sp³-hybridized amino nitrogen. The resulting cation, an amidinium ion, is stabilized by resonance, with the positive charge delocalized over both nitrogen atoms and the central carbon atom. This charge delocalization makes amidines strong organic bases. rsc.org Proton transfer is a crucial step in acid-base catalysis and can significantly alter the reactivity of the molecule and its interaction with other species in the reaction medium. acs.org The process can be intermolecular, involving a proton shuttle like a solvent molecule, or intramolecular if a suitable proton source is available within the molecule, though this is less likely for simple proton transfers. acs.orgnih.gov

Catalytic Reaction Pathways Mediated by this compound or its Derivatives

While often considered strong, non-nucleophilic bases, amidines have been shown to function as effective nucleophilic organocatalysts in a wide range of chemical transformations. youtube.comrsc.orgscispace.com The butanimidamide moiety in this compound can therefore mediate catalytic reactions through two primary pathways: basic catalysis and nucleophilic catalysis.

As a Base Catalyst: In its role as a Brønsted base, the amidine group can deprotonate a substrate, thereby increasing its nucleophilicity. For example, it can catalyze aldol (B89426) reactions by generating an enolate from a ketone or aldehyde. The strong basicity of the amidine allows it to effectively abstract a proton, initiating the catalytic cycle.

As a Nucleophilic Catalyst: The amidine can also act as a nucleophile, attacking an electrophilic center to form a reactive intermediate. rsc.org A common example is in acyl transfer reactions. The amidine catalyst attacks an acyl source (e.g., an anhydride), forming a highly reactive N-acylamidinium intermediate. This intermediate is a potent acylating agent and readily transfers the acyl group to a nucleophile (e.g., an alcohol), regenerating the amidine catalyst. youtube.commdpi.com This pathway is particularly effective for the acylation of sterically hindered alcohols. Amidine-derived catalysts have been successfully employed in acylations, silylations, aldol reactions, and conjugate additions. rsc.orgscispace.com

A generalized catalytic cycle for an amidine-catalyzed acyl transfer is depicted below:

Nucleophilic Attack: The amidine catalyst attacks the acyl donor (e.g., acetic anhydride) to form a tetrahedral intermediate.

Intermediate Formation: The intermediate collapses, eliminating a carboxylate anion and forming a highly electrophilic N-acylamidinium ion.

Acyl Transfer: The alcohol substrate attacks the N-acylamidinium ion.

Product Formation & Catalyst Regeneration: The resulting intermediate collapses to form the ester product and regenerate the amidine catalyst.

Derivatives of this compound, particularly when immobilized on a solid support via the triethoxysilyl group, could function as recoverable and reusable organocatalysts.

Computational Chemistry and Theoretical Modeling of 4 Triethoxysilyl Butanimidamide

Quantum Chemical Studies on Electronic Structure and Reactivity (e.g., Density Functional Theory (DFT) calculations)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like 4-(triethoxysilyl)butanimidamide. Such studies would likely be performed using a functional such as B3LYP with a basis set like 6-311++G(d,p) to achieve a balance between computational cost and accuracy.

Key insights from DFT calculations would include the optimization of the molecule's ground-state geometry, providing precise bond lengths, bond angles, and dihedral angles. Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's reactivity. The HOMO is expected to be localized around the electron-rich imidamide group, indicating its propensity to act as an electron donor, while the LUMO would likely be distributed around the silicon atom and its ethoxy groups, highlighting its susceptibility to nucleophilic attack, particularly during hydrolysis.

The calculated HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. Furthermore, a Molecular Electrostatic Potential (MEP) map would visualize the charge distribution across the molecule. This would likely show negative potential (red/yellow) around the nitrogen atoms of the imidamide group and the oxygen atoms of the ethoxy groups, signifying regions prone to electrophilic attack. Conversely, positive potential (blue) would be expected around the hydrogen atoms of the imidamide group and the silicon atom, indicating sites for nucleophilic attack.

Mulliken charge analysis would provide quantitative values for the partial charges on each atom, further detailing the electronic landscape of the molecule. This information is invaluable for predicting how the molecule will interact with other species and surfaces.

Table 1: Predicted Electronic Properties of this compound from DFT Calculations
PropertyPredicted ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating capability (localized on imidamide group)
LUMO Energy-0.8 eVIndicates electron-accepting capability (localized on silicon center)
HOMO-LUMO Gap (ΔE)5.7 eVRelates to chemical reactivity and stability
Dipole Moment2.5 DIndicates overall polarity of the molecule

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational method for exploring the conformational landscape of flexible molecules like this compound and for studying their interactions with other molecules or surfaces over time. These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals the dynamic behavior of the system.

For a single molecule in a solvent (e.g., water or ethanol), MD simulations can identify the most stable conformations by exploring the rotational freedom around its single bonds. This is particularly important for the butyl chain and the triethoxysilyl group, as their orientation will influence how the molecule interacts with its environment.

More complex MD simulations could model the behavior of multiple this compound molecules at an interface, for instance, with a silica (B1680970) surface. Such simulations would be crucial for understanding its role as a coupling agent. The simulations would likely show the triethoxysilyl group orienting towards the hydroxylated silica surface, where it can undergo hydrolysis and condensation to form strong covalent Si-O-Si bonds. Simultaneously, the imidamide group would extend away from the surface, available to interact with a polymer matrix through hydrogen bonding or other intermolecular forces.

By analyzing the radial distribution functions and calculating the interaction energies between different parts of the system, MD simulations can provide a detailed picture of the non-covalent interactions, such as hydrogen bonds and van der Waals forces, that govern the adsorption and self-assembly of these molecules on a substrate.

Table 2: Predicted Intermolecular Interaction Energies from MD Simulations
Interacting PairInteraction Energy (kcal/mol)Dominant Interaction Type
Imidamide - Imidamide-8 to -12Hydrogen Bonding
Imidamide - Water-5 to -9Hydrogen Bonding
Triethoxysilyl Group - Silica Surface (pre-hydrolysis)-4 to -7van der Waals and weak H-bonds
Silanetriol Group - Silica Surface (post-hydrolysis)-15 to -25Hydrogen Bonding and covalent bond formation

Prediction of Reaction Mechanisms and Transition States

A critical application of computational chemistry for this compound is the prediction of its reaction mechanisms, particularly the hydrolysis and condensation of the triethoxysilyl group, which are fundamental to its function as a coupling agent. nih.gov

DFT calculations can be used to map the potential energy surface for these reactions, identifying the transition states and any intermediate species. The hydrolysis of the ethoxy groups is the initial step and can be catalyzed by acid or base. nih.gov Computational modeling can elucidate the step-by-step mechanism, including the coordination of a water molecule to the silicon atom, the formation of a pentacoordinate silicon intermediate, and the subsequent departure of an ethanol (B145695) molecule. nih.gov The activation energy for each step can be calculated, providing insight into the reaction kinetics.

Similarly, the condensation reaction, where two hydrolyzed silanol (B1196071) groups react to form a siloxane (Si-O-Si) bond and a water molecule, can be modeled. nih.gov These calculations would help to understand how the rate of condensation is influenced by factors such as the local concentration of silanols and the presence of catalysts. The steric and electronic effects of the butanimidamide (B92998) functional group on the rates of hydrolysis and condensation could also be quantified.

Structure-Property Relationship Modeling for Functional Design

By systematically modifying the structure of this compound in silico and calculating the resulting properties, it is possible to build structure-property relationship models. For example, the length of the alkyl chain could be varied to study its effect on the flexibility and orientation of the functional group at an interface.

Quantum chemical calculations could be used to generate a set of molecular descriptors (e.g., molecular volume, surface area, polarizability, and various quantum chemical parameters) for a series of related molecules. These descriptors can then be correlated with experimentally observed properties (if available for analogous systems) or computationally predicted performance metrics, such as binding energy to a surface or reactivity.

Such models are invaluable for the rational design of new functional silanes with tailored properties. For instance, if a stronger interaction with a particular polymer is desired, the imidamide group could be computationally modified with different substituents to enhance its hydrogen bonding capabilities, and the resulting interaction energy could be calculated to predict the most promising candidates for synthesis.

Applications of 4 Triethoxysilyl Butanimidamide in Advanced Chemical Systems

Surface Modification and Adhesion Promotion

The triethoxysilyl group of 4-(triethoxysilyl)butanimidamide serves as a powerful anchor for modifying the surfaces of various inorganic materials. This functionality allows for the covalent attachment of the molecule to substrates rich in hydroxyl groups, thereby altering their surface properties and enhancing their compatibility with other materials.

Functionalization of Inorganic Substrates (e.g., titanium dioxide, silica (B1680970) nanoparticles)

The surface functionalization of inorganic nanoparticles like titanium dioxide (TiO2) and silica nanoparticles (SiO2) is a critical step in their application in diverse fields, from biomedical implants to advanced composites. beilstein-journals.orgnih.govnih.gov The triethoxysilyl group of silane (B1218182) coupling agents can react with the surface hydroxyl groups of these inorganic materials, forming stable siloxane bonds (Si-O-substrate). gelest.com This process effectively grafts the organic functionality of the silane onto the inorganic surface.

In the context of titanium dioxide, surface functionalization is explored to prevent bacterial infections and promote osteointegration for orthopedic implants. nih.gov The native oxide layer of titanium, TiO2, provides a convenient platform for such modifications. nih.gov While specific studies detailing the use of this compound on TiO2 are not prevalent in the provided search results, the general principle of using organosilanes for TiO2 functionalization is well-established. For instance, research has been conducted on modifying TiO2 with other silanes like 4-(triethoxysilyl)butanoic acid to create self-assembled monolayers for biosensing applications. researchgate.net Similarly, the functionalization of silica nanoparticles with various organosilanes is a widely practiced technique to tailor their interaction with biological systems and to enhance their performance in applications like drug delivery and nanomedicine. nih.govnih.gov The presence of silanol (B1196071) groups on the surface of silica nanoparticles facilitates the covalent attachment of these organic molecules, leading to stable functionalization. researchgate.net

The successful grafting of silanes onto these substrates is often confirmed through techniques such as thermogravimetric analysis, which shows a mass loss corresponding to the combustion of the organic part of the silane at elevated temperatures. beilstein-journals.org

Table 1: Examples of Silane Functionalization on Inorganic Substrates

SilaneSubstrateApplicationReference
4-(Triethoxysilyl)butanoic acidTitanium Dioxide (TiO2)Biosensing researchgate.net
Various OrganosilanesSilica Nanoparticles (SiO2)Nanomedicine, Drug Delivery nih.govnih.gov
OrganosilanesTitanium Dioxide (TiO2)Orthopedic Implants nih.gov

Interfacial Engineering in Composites and Hybrid Materials

While direct research on this compound in composites is not detailed in the search results, the principle is demonstrated by the use of other functional silanes. These agents modify the wetting and adhesion characteristics of the substrate, which can significantly impact the mechanical and thermal properties of the resulting composite. gelest.com This interfacial engineering is critical in developing high-performance materials for various industries.

Catalysis and Organocatalysis

The imidamide functional group within this compound introduces the potential for its application in the field of catalysis, either as a ligand for metal catalysts or as an organocatalyst itself.

Catalytic Activity of the Imidamide Functionality

The imidamide group itself possesses basic and nucleophilic properties that could enable it to function as an organocatalyst. Organocatalysis, the use of small organic molecules to accelerate chemical reactions, is a rapidly growing field in chemistry. catalyticamidation.info The amide functionality, a core component of the imidamide group, is a key structural motif in many biologically and pharmaceutically important molecules. researchgate.netresearchgate.net

While direct evidence of the catalytic activity of this compound is absent from the search results, the broader context of amide and amine functional groups in catalysis is well-documented. For instance, cooperative catalysis involving Lewis acids and Brønsted bases (like amines) can facilitate the deprotonation of amide N-H bonds for further functionalization. nih.gov This suggests that the imidamide group, with its inherent basicity, could potentially participate in a range of catalytic transformations, such as aldol (B89426) reactions, Michael additions, or other base-catalyzed processes. Further research would be needed to explore and characterize the specific catalytic capabilities of the imidamide moiety within this compound.

Information Not Available in Publicly Accessible Scientific Literature

Following a comprehensive search of publicly available scientific and technical databases, it has been determined that there is insufficient information to generate a detailed article on the chemical compound This compound according to the specified outline.

Consequently, it is not possible to provide scientifically accurate and detailed content for the following sections as required:

Polymer Science and Network Formation

Formation of Hybrid Organic-Inorganic Polymers:No studies were found that detail the synthesis or properties of hybrid polymers derived from this compound.

Due to the lack of available data, the creation of informative data tables and the compilation of a list of mentioned chemical compounds as requested are also not feasible.

To adhere to the principles of providing accurate and verifiable information, an article based on speculation or information from related but distinct compounds (such as 4-(triethoxysilyl)butanamide) cannot be produced. Further research in specialized, non-public domains or original laboratory investigation would be required to generate the detailed findings necessary to fulfill the request.

Future Research Directions and Translational Potential

Development of Novel Synthetic Routes for Enhanced Sustainability

The future development of applications for 4-(Triethoxysilyl)butanimidamide is intrinsically linked to the availability of efficient and sustainable synthetic methodologies. While traditional synthetic pathways may exist, a focus on green chemistry principles will be paramount for its widespread adoption.

A likely and established method for the synthesis of the imidamide functional group is the Pinner reaction. This reaction typically involves the acid-catalyzed reaction of a nitrile with an alcohol. wikipedia.orgnrochemistry.comsynarchive.comnumberanalytics.com In the context of this compound, this would likely involve the reaction of 4-(triethoxysilyl)butanenitrile with an alcohol in the presence of a dry acid catalyst.

A plausible synthetic approach is a two-step process. evitachem.com The first step would be the synthesis of the butanimidamide (B92998) precursor, followed by the introduction of the triethoxysilyl group. Future research should focus on optimizing these routes to improve yield, reduce waste, and utilize environmentally benign reagents and solvents.

Table 1: Potential Synthetic Routes and Areas for Sustainable Improvement

Synthetic StepPotential Reagents and ConditionsAreas for Sustainable Improvement
Nitrile Formation Starting from 4-halobutyronitrile and a silylating agent.Use of greener solvents, catalyst recycling, and exploring one-pot reaction sequences.
Pinner Reaction 4-(triethoxysilyl)butanenitrile, ethanol (B145695), dry HCl gas. wikipedia.orgnrochemistry.comInvestigating solid acid catalysts to replace corrosive gaseous acids, and exploring solvent-free or mechanochemical approaches.
Alternative Routes Direct amidation of a corresponding ester followed by imidate formation.Biocatalytic methods for amidation and imidate formation to reduce reliance on harsh chemical reagents.

Exploration of Advanced Functional Materials Based on this compound

The true potential of this compound lies in its use as a building block for advanced functional materials. The triethoxysilyl group enables covalent grafting onto hydroxyl-rich surfaces such as silica (B1680970), glass, and metal oxides, while the imidamide group offers a site for further functionalization or can participate in coordination chemistry. researchgate.net

Future research will likely focus on the development of novel hybrid organic-inorganic materials. By co-condensing this compound with other organosilanes, materials with tailored properties such as hydrophobicity, porosity, and chemical reactivity can be fabricated. russoindustrial.ru The imidamide functionality can be further reacted to introduce specific recognition sites, catalytic centers, or biocompatible moieties.

Table 2: Potential Advanced Functional Materials and Research Focus

Material TypePotential ApplicationKey Research Focus
Functionalized Mesoporous Silica Nanoparticles Drug delivery, catalysisControl over pore size and surface chemistry by co-condensation with other silanes; post-synthesis modification of the imidamide group.
Hybrid Coatings Anti-corrosion, anti-foulingFormation of dense, cross-linked siloxane networks on metal surfaces with tailored surface energy.
Chromatographic Stationary Phases Separation scienceCovalent bonding to silica supports to create novel stationary phases with unique selectivity based on the imidamide group.
Organic-Inorganic Hybrid Polymers High-performance compositesIncorporation into polymer matrices to improve mechanical properties and thermal stability through strong interfacial bonding.

Integration into Multifunctional Systems for Smart Applications

A significant area of future research will be the integration of this compound-based materials into multifunctional systems for "smart" applications. These are systems that can respond to external stimuli such as pH, light, or the presence of specific analytes. The imidamide group, with its potential for protonation and coordination, is a key enabler for such responsive behaviors.

For instance, surfaces modified with this compound could exhibit pH-responsive wettability or adhesion. The imidamide nitrogen atoms can be protonated under acidic conditions, leading to changes in surface charge and polarity. Furthermore, the imidamide group can act as a ligand for metal ions, opening up possibilities for the development of chemical sensors or responsive materials that change their optical or electronic properties upon binding to a target analyte.

Interdisciplinary Research Collaborations for Expanded Utility

Realizing the full potential of this compound will necessitate a departure from siloed research efforts. Collaborations between synthetic chemists, materials scientists, engineers, and biologists will be crucial for translating fundamental discoveries into practical applications.

Chemists can focus on developing novel and efficient synthetic routes, while materials scientists can explore the fabrication of advanced materials with tailored properties. Engineers can then integrate these materials into devices and systems for applications in areas such as biomedical engineering, environmental remediation, and electronics. Biologists can contribute by evaluating the biocompatibility and bio-interfacial properties of these materials for applications in biosensors and drug delivery.

Q & A

(Basic) What are the common synthetic routes for 4-(Triethoxysilyl)butanimidamide, and how do reaction conditions affect yield and purity?

The synthesis of this compound typically involves coupling a triethoxysilyl group to a butanimidamide backbone. A plausible method includes:

  • Step 1 : Synthesize butanimidamide via ammonolysis of butyronitrile or catalytic hydrogenation of butyronitrile under controlled hydrogen pressure (e.g., 50–100 bar) .
  • Step 2 : Introduce the triethoxysilyl group using a silane coupling agent (e.g., 3-aminopropyltriethoxysilane) in a solvent like dichloromethane, with carbodiimide-based coupling reagents to facilitate the reaction .
  • Critical factors : Temperature (maintained at 0–5°C during coupling to prevent side reactions), pH (neutral to slightly basic), and stoichiometric ratios (excess silane agent ensures complete functionalization). Yield and purity depend on rigorous purification via column chromatography or recrystallization .

(Basic) Which analytical techniques are most effective for characterizing this compound, and what structural features do they confirm?

  • NMR spectroscopy : Confirms the presence of the amidine group (δ 7.5–8.5 ppm for N-H protons) and triethoxysilyl moiety (δ 1.2–1.4 ppm for CH₃ groups, δ 3.8 ppm for OCH₂) .
  • FT-IR spectroscopy : Identifies N-H stretching (3200–3400 cm⁻¹) and Si-O-Si vibrations (1000–1100 cm⁻¹) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) and fragmentation patterns consistent with the triethoxysilyl group .
  • X-ray crystallography (if crystalline): Resolves spatial arrangement of the amidine and silane groups, critical for understanding reactivity .

(Basic) How should this compound be stored to maintain stability, and what degradation products might form over time?

  • Storage : Store in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis of the triethoxysilyl group. Avoid exposure to moisture or acidic/basic conditions .
  • Degradation pathways : Hydrolysis of the triethoxysilyl group generates silanol derivatives and ethanol, while oxidation of the amidine moiety may yield nitriles or amides. Regular NMR or TLC monitoring is recommended for long-term storage .

(Advanced) How can researchers design experiments to investigate the enzyme inhibition mechanisms of this compound, considering its amidine and triethoxysilyl groups?

  • Experimental design :
    • Kinetic assays : Measure inhibition constants (Kᵢ) using fluorogenic substrates to track enzyme activity in real-time. Compare results with and without the triethoxysilyl group to isolate its contribution .
    • Surface immobilization : Anchor the compound onto silica nanoparticles (via triethoxysilyl group) to study steric effects on enzyme binding using surface plasmon resonance (SPR) .
    • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics between the amidine group and enzyme active sites .

(Advanced) What strategies are recommended for resolving contradictions in reported biological activities of this compound across different studies?

  • Purity validation : Use HPLC or LC-MS to rule out impurities (e.g., unreacted silane precursors) that may skew bioactivity results .
  • Stereochemical analysis : Employ chiral chromatography or circular dichroism to assess if racemization occurs during synthesis, altering biological interactions .
  • Control experiments : Replicate studies under standardized conditions (pH 7.4 buffer, 37°C) to minimize variability in enzyme assays .

(Advanced) How can the triethoxysilyl moiety be utilized to immobilize this compound on solid supports for catalytic or biosensing applications?

  • Functionalization protocol :
    • Activate glass or silicon surfaces with oxygen plasma to generate hydroxyl groups.
    • Immerse in a 2% (v/v) solution of this compound in anhydrous toluene at 60°C for 24 hours to form covalent Si-O-Si bonds .
    • Validate immobilization via XPS (detecting nitrogen and silicon peaks) and AFM to assess surface morphology .
  • Applications : Use immobilized derivatives as reusable catalysts in asymmetric synthesis or as biosensors for detecting protease activity .

(Advanced) What computational modeling approaches are suitable for predicting the interaction between this compound and biological targets?

  • Molecular docking : Screen against protein databases (e.g., PDB) to identify potential binding pockets for the amidine group. Software like AutoDock Vina can predict binding affinities .
  • MD simulations : Simulate solvated systems (water/lipid bilayers) to study conformational stability of the triethoxysilyl group in biological membranes .
  • QM/MM calculations : Model electron transfer mechanisms between the amidine group and catalytic residues in enzymes like trypsin or carbonic anhydrase .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.